molecular formula C32H26F2N2O3 B2495858 N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide CAS No. 308293-09-6

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide

Katalognummer B2495858
CAS-Nummer: 308293-09-6
Molekulargewicht: 524.568
InChI-Schlüssel: DJVRGBFPTVNZPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide often involves multi-step organic reactions, including acylation, amide formation, and fluorination. Studies on similar compounds involve the use of starting materials that are selectively functionalized through reactions such as Schotten-Baumann reaction for amide bond formation, nucleophilic aromatic substitution for introducing fluorine atoms, and condensation reactions for the formation of the isoindoline ring system. For instance, research on the synthesis of diphenylamine derivatives highlights methodologies that could be relevant for constructing the diphenylacetamide segment of the molecule (Kumar, Khan, & Kumar, 2020).

Molecular Structure Analysis

The molecular structure of this compound suggests a potential for interesting interactions due to the presence of fluorine atoms, which are highly electronegative and can engage in hydrogen bonding and dipole-dipole interactions. The isoindoline moiety may contribute to the rigidity of the molecule, affecting its conformation and reactivity. Studies on related molecules, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl) methanesulfonamides, provide insights into the impact of fluorination on molecular reactivity and stability (Kondo & Murakami, 2001).

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Applications

Research by Hannah et al. (1978) highlighted the development of diflunisal, a compound with analgesic and anti-inflammatory properties, showcasing more effective action and safety than aspirin. This compound represents a chemically distinct, non-acetylating salicylic acid derivative, emphasizing the potential of specific structural modifications for enhanced therapeutic efficacy in pain and inflammation management (Hannah et al., 1978).

Antimicrobial and Anticancer Activities

Muruganandam, Kumar, and Balasubramanian (2013) synthesized N-((Diphenylamino)methyl)acetamide and its metal complexes, revealing antibacterial, antifungal, and anticancer activities. This work underscores the potential of such compounds in developing new therapeutic agents against various microbial infections and cancer (Muruganandam et al., 2013).

Selectivity Across Monoamine Transporters

Okunola-Bakare et al. (2014) studied novel analogues of 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) for their binding affinity and selectivity over dopamine and serotonin transporters, aiming to understand the structural requirements for this divergent binding mode. This research could inform the development of therapeutic agents for psychostimulant abuse treatment (Okunola-Bakare et al., 2014).

Thermal Degradation of Pharmaceuticals

Dowling et al. (2017) investigated the thermal degradation of modafinil and its alternatives, highlighting the formation of key degradation products during gas chromatography-mass spectrometry (GC-MS) analysis. This study provides insights into the stability and analytical challenges of these compounds, essential for quality control and forensic analysis (Dowling et al., 2017).

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26F2N2O3/c33-24-17-18-28(27(34)21-24)35(19-9-10-20-36-30(37)25-15-7-8-16-26(25)31(36)38)32(39)29(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-8,11-18,21,29H,9-10,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVRGBFPTVNZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.